molecular formula C8H9ClO2S2 B2680637 2-(Phenylsulfanyl)ethane-1-sulfonyl chloride CAS No. 83594-06-3

2-(Phenylsulfanyl)ethane-1-sulfonyl chloride

Cat. No.: B2680637
CAS No.: 83594-06-3
M. Wt: 236.73
InChI Key: DYFWWQKXVNIITC-UHFFFAOYSA-N
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Description

2-(Phenylsulfanyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C₈H₉ClO₂S₂ and a molecular weight of 236.74 g/mol . This compound is characterized by the presence of a phenylsulfanyl group attached to an ethane-1-sulfonyl chloride moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylsulfanyl)ethane-1-sulfonyl chloride typically involves the reaction of phenylthiol with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and efficiency .

Mechanism of Action

The mechanism of action of 2-(Phenylsulfanyl)ethane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Phenylsulfanyl)ethane-1-sulfonic acid
  • 2-(Phenylsulfanyl)ethane-1-sulfonamide
  • 2-(Phenylsulfanyl)ethane-1-sulfonate esters

Uniqueness

2-(Phenylsulfanyl)ethane-1-sulfonyl chloride is unique due to its combination of a phenylsulfanyl group and a sulfonyl chloride moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications .

Properties

IUPAC Name

2-phenylsulfanylethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S2/c9-13(10,11)7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFWWQKXVNIITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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